Ethyl 4-(2,5-dichlorothiophene-3-carboxamido)-2-phenylthiophene-3-carboxylate
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Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The specific molecular structure of “Ethyl 4-(2,5-dichlorothiophene-3-carboxamido)-2-phenylthiophene-3-carboxylate” is not available in the sources I found.Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “this compound” are not available in the sources I found.Scientific Research Applications
Synthesis and Characterization
- Ethyl 4-(2,5-dichlorothiophene-3-carboxamido)-2-phenylthiophene-3-carboxylate and its analogues have been synthesized and characterized in studies focusing on novel chemical compounds. These substances are often analyzed using techniques such as 1H NMR, IR, Mass spectral data, and elemental analysis to establish their structures and properties (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Anti-microbial Activity
- Various derivatives of this compound have been evaluated for their antimicrobial properties. This is part of a broader effort to discover new substances that can be effective against microorganisms, contributing to the development of new antibiotics and antimicrobial agents (Spoorthy et al., 2021).
Photophysical Properties
- The photophysical properties of related compounds have been studied, particularly focusing on their absorptions and fluorescence. This research is relevant for understanding how these compounds interact with light, which can have applications in fields such as photochemistry and materials science (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).
Docking Studies
- Docking studies, which are a method used in molecular modeling to predict how a molecule such as a drug will interact with a target such as an enzyme or receptor, have been conducted with this compound. This approach is crucial in drug design and pharmacology (Spoorthy et al., 2021).
Use in Optical and Electronic Applications
- Similar compounds have been investigated for their potential use in optical and electronic applications, such as in electrochromic materials, light-induced switching processes, and as components in optoelectronic devices. This research is significant for the development of new technologies in fields such as material science and electronics (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).
Properties
IUPAC Name |
ethyl 4-[(2,5-dichlorothiophene-3-carbonyl)amino]-2-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO3S2/c1-2-24-18(23)14-12(9-25-15(14)10-6-4-3-5-7-10)21-17(22)11-8-13(19)26-16(11)20/h3-9H,2H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFMJABPPUMCNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1NC(=O)C2=C(SC(=C2)Cl)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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